molecular formula C21H36N4O11 B11938342 Azido-PEG7-NHS ester

Azido-PEG7-NHS ester

Cat. No.: B11938342
M. Wt: 520.5 g/mol
InChI Key: UAIQKZXMCWWNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG7-NHS ester is a polyethylene glycol (PEG) reagent that contains an azide group and a terminal N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG7-NHS ester is synthesized through a multi-step process. The synthesis involves the polymerization of ethylene oxide to form amino-PEG-alcohol, followed by chain-end modification to introduce the azide and NHS ester functionalities. The overall yield of this process is approximately 33% .

Industrial Production Methods

Industrial production of this compound typically involves large-scale polymerization and purification processes to ensure high purity and consistency. The compound is produced under controlled conditions to meet reagent-grade standards for research purposes .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG7-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Azido-PEG7-NHS ester exerts its effects through the formation of stable covalent bonds with target molecules. The azide group participates in Click Chemistry reactions to form triazole linkages, while the NHS ester reacts with primary amines to form amide bonds. These reactions enable the compound to modify and label biomolecules, enhancing their solubility, stability, and functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its optimal PEG spacer length, which balances solubility and reactivity. This makes it particularly suitable for a wide range of bioconjugation and labeling applications .

Properties

Molecular Formula

C21H36N4O11

Molecular Weight

520.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C21H36N4O11/c22-24-23-4-6-30-8-10-32-12-14-34-16-18-35-17-15-33-13-11-31-9-7-29-5-3-21(28)36-25-19(26)1-2-20(25)27/h1-18H2

InChI Key

UAIQKZXMCWWNND-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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